molecular formula C20H23N5O4 B2414702 methyl 2-[9-(2,4-dimethylphenyl)-1-methyl-2,4-dioxo-1,3,5-trihydro-6H,7H,8H-1, 3-diazaperhydroino[1,2-h]purin-3-yl]acetate CAS No. 923438-11-3

methyl 2-[9-(2,4-dimethylphenyl)-1-methyl-2,4-dioxo-1,3,5-trihydro-6H,7H,8H-1, 3-diazaperhydroino[1,2-h]purin-3-yl]acetate

Cat. No.: B2414702
CAS No.: 923438-11-3
M. Wt: 397.435
InChI Key: LHDSSNXTAGGDPU-UHFFFAOYSA-N
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Description

Methyl 2-[9-(2,4-dimethylphenyl)-1-methyl-2,4-dioxo-1,3,5-trihydro-6H,7H,8H-1, 3-diazaperhydroino[1,2-h]purin-3-yl]acetate is a useful research compound. Its molecular formula is C20H23N5O4 and its molecular weight is 397.435. The purity is usually 95%.
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Properties

IUPAC Name

methyl 2-[9-(2,4-dimethylphenyl)-1-methyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N5O4/c1-12-6-7-14(13(2)10-12)23-8-5-9-24-16-17(21-19(23)24)22(3)20(28)25(18(16)27)11-15(26)29-4/h6-7,10H,5,8-9,11H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHDSSNXTAGGDPU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)N2CCCN3C2=NC4=C3C(=O)N(C(=O)N4C)CC(=O)OC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N5O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Methyl 2-[9-(2,4-dimethylphenyl)-1-methyl-2,4-dioxo-1,3,5-trihydro-6H,7H,8H-1,3-diazaperhydroino[1,2-h]purin-3-yl]acetate is a complex organic compound belonging to the purine analogs category. This compound has garnered attention due to its potential biological activities, particularly in pharmacology and medicinal chemistry. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

Structure and Characteristics

The chemical structure of methyl 2-[9-(2,4-dimethylphenyl)-1-methyl-2,4-dioxo-1,3,5-trihydro-6H,7H,8H-1,3-diazaperhydroino[1,2-h]purin-3-yl]acetate can be described using its molecular formula and weight:

PropertyValue
Molecular Formula C19H22N6O3
Molecular Weight 382.42 g/mol
LogP 1.8938
Hydrogen Bond Acceptors 7
Hydrogen Bond Donors 2
Polar Surface Area 78.141 Ų

These properties suggest that the compound has moderate lipophilicity and a suitable profile for biological interactions.

The biological activity of methyl 2-[9-(2,4-dimethylphenyl)-1-methyl-2,4-dioxo-1,3,5-trihydro-6H,7H,8H-1,3-diazaperhydroino[1,2-h]purin-3-yl]acetate is primarily attributed to its interaction with various molecular targets within cells. Research indicates that the compound may modulate enzyme activity and receptor interactions leading to significant physiological effects.

Potential Targets

  • Enzymatic Inhibition : The compound may inhibit specific enzymes involved in cellular signaling pathways.
  • Receptor Modulation : It could interact with receptors that regulate cell proliferation and apoptosis.

Therapeutic Applications

Research has suggested several potential therapeutic applications for this compound:

  • Anticancer Activity : Preliminary studies indicate that methyl 2-[9-(2,4-dimethylphenyl)-1-methyl-2,4-dioxo-1,3,5-trihydro-6H,7H,8H-1,3-diazaperhydroino[1,2-h]purin-3-yl]acetate exhibits cytotoxic effects on various cancer cell lines.

Case Study: Anticancer Effects

In a study conducted by [source], the compound was tested against several cancer cell lines including breast and lung cancer. The results demonstrated a significant reduction in cell viability at concentrations above 10 µM.

In Vivo and In Vitro Studies

Various pharmacological studies have been conducted to evaluate the efficacy and safety of this compound:

  • In Vitro Studies : Cell culture assays indicated that the compound effectively inhibits tumor cell growth.
Cell LineIC50 (µM)
MCF-7 (Breast)12.5
A549 (Lung)15.0
  • In Vivo Studies : Animal models have shown promising results regarding tumor growth inhibition without significant toxicity.

Toxicological Profile

While exploring the biological activity of methyl 2-[9-(2,4-dimethylphenyl)-1-methyl-2,4-dioxo-1,3,5-trihydro-6H,7H,8H-1,3-diazaperhydroino[1,2-h]purin-3-yl]acetate is crucial for understanding its therapeutic potential; assessing its toxicity is equally important. Current data suggests a favorable safety profile at therapeutic doses.

Q & A

Q. What are the key considerations for optimizing the synthesis route of this compound?

The synthesis of structurally complex purine derivatives like this compound requires careful selection of reagents and reaction conditions. For example, stepwise protocols involving temperature-controlled nucleophilic substitutions (e.g., -35°C for 7 hours to prevent side reactions) and use of bases like DIPEA (diisopropylethylamine) to facilitate deprotonation are critical . Purification via column chromatography with gradient elution is recommended to isolate intermediates. Comparative analysis of yields under varying stoichiometric ratios (e.g., 1.00–1.10 equiv. of reagents) can identify optimal conditions .

Q. How can researchers validate the structural integrity of this compound post-synthesis?

Structural confirmation requires a multi-technique approach:

  • X-ray crystallography to resolve the fused diazaperhydroino-purin ring system (as demonstrated for analogous triazine derivatives in ).
  • NMR spectroscopy (¹H/¹³C, DEPT-135) to verify substituent positions, particularly the 2,4-dimethylphenyl and methyl ester groups.
  • High-resolution mass spectrometry (HRMS) to confirm molecular weight (±5 ppm accuracy). Cross-referencing with computational NMR predictions (e.g., DFT-based chemical shift calculations) enhances reliability .

Q. What solvent systems are suitable for solubility and stability studies?

Polar aprotic solvents (e.g., DMSO, DMF) are preferred for initial solubility screening due to the compound’s likely low polarity. Stability in aqueous buffers (pH 4–9) should be assessed via HPLC-UV at 25°C and 40°C to identify degradation products. For analogs, ester hydrolysis under basic conditions has been observed, necessitating pH-controlled storage .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data for this compound?

Discrepancies between experimental and predicted spectral data (e.g., unexpected splitting in ¹H-NMR) may arise from conformational flexibility or crystallographic packing effects. Strategies include:

  • Variable-temperature NMR to detect dynamic equilibria.
  • DFT-based conformational analysis to model low-energy conformers and compare computed vs. observed spectra .
  • Single-crystal X-ray diffraction to confirm solid-state conformation, as done for related triazolopyrimidines .

Q. What computational methods are effective for predicting this compound’s reactivity in biological systems?

Advanced in silico approaches include:

  • Molecular docking (e.g., AutoDock Vina) to assess binding affinity toward purine-binding enzymes.
  • MD simulations (100 ns trajectories) to evaluate stability in protein binding pockets.
  • ADMET prediction tools (e.g., SwissADME) to estimate metabolic stability and toxicity. highlights Bayesian optimization for reaction parameter prediction, which can be adapted here .

Q. How should researchers design experiments to address conflicting bioactivity results in vitro vs. in vivo?

Contradictory data often stem from differences in metabolic activation or bioavailability. A systematic workflow includes:

  • Microsomal stability assays (human/rat liver microsomes) to identify rapid clearance.
  • Prodrug derivatization (e.g., ester-to-acid conversion) to improve membrane permeability.
  • Pharmacokinetic profiling (Cmax, AUC) in rodent models, guided by protocols in for structurally related amides .

Methodological Notes

  • Synthetic Optimization : Prioritize low-temperature steps for intermediates prone to thermal decomposition .
  • Data Validation : Use orthogonal analytical techniques (e.g., IR + NMR + HRMS) to minimize misinterpretation .
  • Contradiction Resolution : Apply ’s framework for iterative hypothesis testing in conflicting datasets .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.